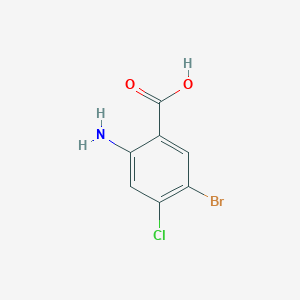

2-Amino-5-Brom-4-chlorbenzoesäure

Übersicht

Beschreibung

2-Amino-5-bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring

Wissenschaftliche Forschungsanwendungen

2-Amino-5-bromo-4-chlorobenzoic acid has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

Wirkmechanismus

Pharmacokinetics

The compound’s water solubility, estimated to be 7896 mg/L at 25 degrees Celsius , suggests that it could be absorbed in the body. The compound’s Log Kow, an estimate of its octanol-water partition coefficient, is 2.90 , indicating a balance between lipophilicity and hydrophilicity, which could influence its distribution in the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-chlorobenzoic acid typically involves the bromination of 2-Amino-4-chlorobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction proceeds as follows:

Starting Material: 2-Amino-4-chlorobenzoic acid

Reagent: N-bromosuccinimide (NBS)

Solvent: Acetonitrile

Conditions: Room temperature, 1 hour

The reaction mixture is then filtered, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 2-Amino-5-bromo-4-chlorobenzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes:

Raw Materials: 2-Amino-4-chlorobenzoic acid, N-bromosuccinimide

Reaction Vessel: Large-scale reactors

Purification: Filtration and recrystallization

The industrial process ensures high yield and purity, making the compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-bromo-4-chlorobenzoic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by various substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate

Electrophilic Substitution: Sulfuric acid, nitric acid

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various substituted benzoic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-4-chlorobenzoic acid

- 2-Amino-5-bromobenzoic acid

- 2-Amino-5-chlorobenzoic acid

Uniqueness

2-Amino-5-bromo-4-chlorobenzoic acid is unique due to the presence of both bromo and chloro substituents, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where such substituents are advantageous .

Biologische Aktivität

2-Amino-5-bromo-4-chlorobenzoic acid (ABCA) is an aromatic compound characterized by the presence of both amino and halogen substituents on a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 250.48 g/mol. The compound is notable for its potential biological activities, which are of interest in medicinal chemistry and environmental science.

Chemical Structure and Properties

The structural features of ABCA include:

- Amino group : Contributing to its reactivity and potential biological interactions.

- Bromine and chlorine substituents : These halogens can influence the compound's pharmacological properties.

The melting point of ABCA ranges from 219°C to 222°C, indicating its solid state under standard conditions. The synthesis methods often include diazotization and Sandmeyer reactions, with characterization typically performed using techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Properties

Research indicates that compounds similar to ABCA exhibit antimicrobial activities. For instance, studies have shown that related compounds can inhibit bacterial growth, suggesting that ABCA may possess similar properties. The antibacterial activity has been linked to its ability to interfere with bacterial DNA synthesis, making it a candidate for further investigation in the field of antibiotic development .

Enzyme Inhibition

ABCA's structural characteristics suggest potential interactions with various enzymes. Interaction studies have focused on its binding affinity to specific biological molecules, which is crucial for understanding its pharmacological potential. For example, the presence of halogen atoms may enhance binding efficiency due to their electronegative nature, potentially increasing the compound's efficacy in medicinal applications .

Toxicity and Safety Profile

The safety profile of ABCA is an essential consideration for its application in pharmaceuticals. Preliminary toxicity assessments indicate that while some derivatives show low toxicity levels, further studies are needed to evaluate the safety of ABCA in biological systems comprehensively. Data from PubChem suggests that detailed toxicity information is still under investigation .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study explored the antibacterial effects of various substituted benzoic acids, including ABCA. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Interaction Studies : Research focused on the interaction between ABCA and specific enzymes involved in metabolic pathways. The findings revealed that ABCA could act as a competitive inhibitor, providing insights into its possible therapeutic applications.

- Toxicological Assessment : A comparative study assessed the toxicity of ABCA against other halogenated benzoic acids. The results highlighted that while ABCA exhibited moderate toxicity, it was less toxic than some of its analogs, making it a safer alternative for further development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of ABCA, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-chlorobenzoic acid | C₇H₈ClNO₂ | Lacks bromine; only has chlorine substitution |

| 4-Bromoaniline | C₆H₆BrN | Contains an amino group but lacks carboxylic acid |

| 5-Bromoanthranilic acid | C₈H₈BrN | Similar amino position but different substituents |

| 2-Amino-5-chlorobenzoic acid | C₇H₈ClNO₂ | Only differs by the position of bromine and chlorine |

This table illustrates how the positioning of functional groups influences the chemical reactivity and biological activity of these compounds compared to ABCA.

Eigenschaften

IUPAC Name |

2-amino-5-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDNMLBIHIWVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599080 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50419-88-0 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.